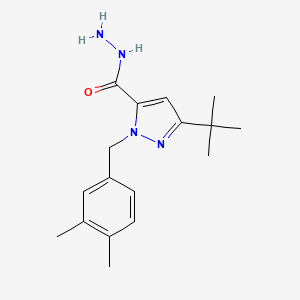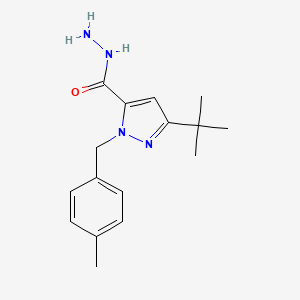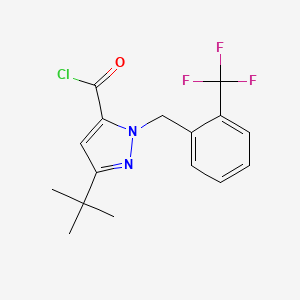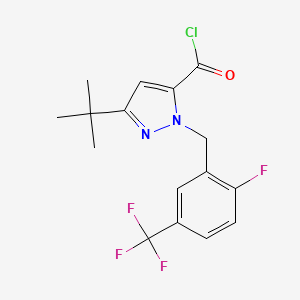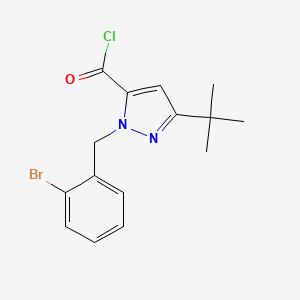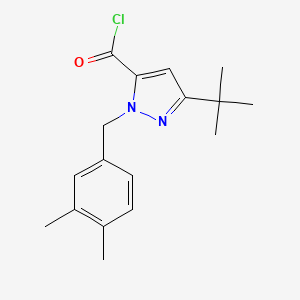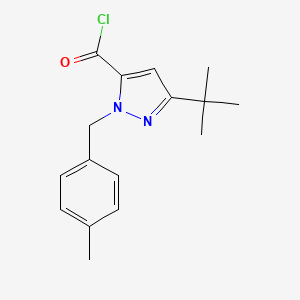
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-Bu-TFP-Cl) is an organic compound that has recently been gaining attention in the scientific community due to its unique properties and potential applications. 5-t-Bu-TFP-Cl is a colorless solid that is soluble in many organic solvents, making it useful for a variety of laboratory experiments. In addition, it has been found to exhibit a range of biological activities, making it a promising drug candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
5-t-Bu-TFP-Cl has been found to exhibit a range of biological activities and has been explored for its potential applications in the medical field. In particular, it has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use as an antifungal agent. In addition, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mecanismo De Acción
The exact mechanism of action of 5-t-Bu-TFP-Cl is still not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory process. In addition, it is believed to interact with certain receptors, such as the estrogen receptor, which may be involved in its anti-cancer activity.
Biochemical and Physiological Effects
5-t-Bu-TFP-Cl has been found to have a range of biochemical and physiological effects. In particular, it has been found to reduce inflammation, inhibit bacterial growth, and induce apoptosis in cancer cells. In addition, it has been found to have a protective effect on neurons and enhance cognitive function in animal models of Alzheimer’s disease and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-t-Bu-TFP-Cl has several advantages for laboratory experiments. In particular, it is easy to synthesize, is soluble in many organic solvents, and exhibits a range of biological activities. However, it is important to note that the compound is highly toxic and should be handled with caution. In addition, it has a narrow therapeutic window and may be prone to drug resistance.
Direcciones Futuras
There are several potential future directions for the study of 5-t-Bu-TFP-Cl. In particular, further research is needed to better understand its mechanism of action and to explore its potential applications in the medical field. In addition, further studies are needed to identify potential drug targets and to develop more effective and safe formulations. Finally, further research is needed to explore the potential toxicity and side effects of the compound.
Métodos De Síntesis
5-t-Bu-TFP-Cl is synthesized through a reaction between 4-trifluoromethyl-benzaldehyde and 2-methyl-1-butyl-pyrazole-3-carbonyl chloride. This reaction is carried out in the presence of a strong base, such as potassium tert-butoxide, in an organic solvent, such as toluene or THF. The reaction is typically carried out at temperatures of up to 100°C and is usually complete within 24 hours. The product is then isolated and purified by recrystallization.
Propiedades
IUPAC Name |
5-tert-butyl-2-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O/c1-15(2,3)13-8-12(14(17)23)22(21-13)9-10-4-6-11(7-5-10)16(18,19)20/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBYREGGKLSOGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(4-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


